5-amino-4-methoxy-2-nitrobenzenesulfonic acid
Overview
Description
5-amino-4-methoxy-2-nitrobenzenesulfonic acid is an organic compound with the molecular formula C7H8N2O6S and a molecular weight of 248.21322 g/mol . This compound is characterized by the presence of amino, methoxy, nitro, and sulfonic acid functional groups attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-methoxy-2-nitrobenzenesulfonic acid typically involves the nitration of 4-methoxyaniline followed by sulfonation. The nitration process introduces a nitro group into the aromatic ring, while the sulfonation process adds a sulfonic acid group. The reaction conditions for these processes often involve the use of concentrated sulfuric acid and nitric acid under controlled temperatures to ensure the desired substitution patterns .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-methoxy-2-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-Amino-4-methoxy-2-aminobenzenesulphonic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-4-methoxy-2-nitrobenzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-amino-4-methoxy-2-nitrobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes such as enzyme activity and signal transduction. The nitro group, in particular, can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-4-methoxy-2-nitrobenzenesulfonic acid
- 4-Methoxy-2-nitroaniline
- 5-Amino-2-nitrobenzenesulphonic acid
- 4-Methoxy-2-nitrobenzenesulphonic acid
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-amino-4-methoxy-2-nitrobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O6S/c1-15-6-3-5(9(10)11)7(2-4(6)8)16(12,13)14/h2-3H,8H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSSZTDQUIRFNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)S(=O)(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213184 | |
Record name | 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6375-05-9 | |
Record name | 5-Amino-4-methoxy-2-nitrobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6375-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-4-methoxy-2-nitrobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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